Compound Description: AZD3229 (chemical name: N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) is a potent, pan-KIT mutant inhibitor. It is currently being investigated as a potential treatment for gastrointestinal stromal tumors (GISTs). AZD3229 exhibits potent growth inhibition against a diverse range of KIT mutant-driven cell lines while demonstrating selectivity over related kinases, such as KDR. This selectivity profile is particularly desirable to mitigate side effects like hypertension, which are common with existing GIST therapies. []
Relevance: While AZD3229 belongs to a different chemical class than N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, both compounds share a key structural feature: the 2-methoxyethoxy moiety. This shared structural element suggests a potential common pharmacophoric element, which may influence their binding interactions with target proteins. Further investigation into the structure-activity relationships of these compounds could provide valuable insights into the design of novel therapeutics. []
Erlotinib Hydrochloride
Compound Description: Erlotinib hydrochloride, chemically known as N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). It is clinically used to treat various cancers, including non-small cell lung cancer and pancreatic cancer. Erlotinib hydrochloride exhibits potent inhibitory activity against EGFR, thereby blocking downstream signaling pathways involved in tumor cell proliferation and survival. []
Relevance: Erlotinib hydrochloride shares the quinazoline-4-amine core structure with N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide. Additionally, both compounds possess 2-methoxyethoxy substituents, suggesting potential similarities in their physicochemical properties and perhaps even their binding modes to target proteins. []
Compound Description: This compound, closely related to Erlotinib, is a novel quinazoline derivative designed as a potential anticancer agent. It has demonstrated promising in vitro activity against several cancer cell lines, including the MCF7 breast cancer cell line. [, , ]
Relevance: Similar to Erlotinib and the target compound, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine contains the quinazoline-4-amine scaffold and the 2-methoxyethoxy side chains. This structural similarity highlights the significance of these features in potentially influencing anti-cancer activity. [, , ]
Compound Description: This compound is another quinazoline derivative included in a study exploring the structural aspects of potential EGFR inhibitors. The compound's crystal structure exhibits intramolecular hydrogen bonding that contributes to its overall conformation. []
Relevance: Sharing the quinazoline-4-amine core and the 2-methoxyethoxy substituents with N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide, this compound further emphasizes the importance of these structural motifs in medicinal chemistry, specifically in the context of kinase inhibition. []
Compound Description: This compound, designated as LXH254 (also known as Aversa), represents a novel, selective B/C RAF inhibitor. It shows potent efficacy in preclinical models and a favorable safety profile, making it a promising candidate for targeting RAS mutant cancers. []
Relevance: LXH254 and N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide share the isonicotinamide moiety as a crucial part of their structures. This common structural feature suggests that both compounds could potentially interact with similar biological targets, albeit with varying affinities and selectivities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.